molecular formula C22H18Cl2N4 B15110614 N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B15110614
M. Wt: 409.3 g/mol
InChI Key: DYSNZJNJZGGVHX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes and pathways involved in cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable chalcone with hydrazine derivatives, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid, with refluxing for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which is essential for the transition from the G1 to the S phase of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDKs. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C22H18Cl2N4

Molecular Weight

409.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine

InChI

InChI=1S/C22H18Cl2N4/c1-13-20(14-6-3-2-4-7-14)22-26-19-9-5-8-16(19)21(28(22)27-13)25-15-10-11-17(23)18(24)12-15/h2-4,6-7,10-12,25H,5,8-9H2,1H3

InChI Key

DYSNZJNJZGGVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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